1-(4-ethylphenyl)-6-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione
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Overview
Description
1-(4-ethylphenyl)-6-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-6-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with 2-methylindole in the presence of a base to form the intermediate. This intermediate is then reacted with a pyrimidine-2,4-dione derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure .
Chemical Reactions Analysis
1-(4-ethylphenyl)-6-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-ethylphenyl)-6-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-6-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA repair enzymes, leading to increased DNA damage and cell death in cancer cells .
Comparison with Similar Compounds
1-(4-ethylphenyl)-6-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione can be compared with other pyrimidine derivatives such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its PARP-1 inhibitory activity and potential anticancer properties.
1-[(2-hydroxyethoxy)methyl]-5-[(3-benzyloxy)benzyl]pyrimidine-2,4-dione: Used in antiviral research.
Thieno[2,3-d]pyrimidine-2,4-dione: Exhibits a wide spectrum of biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(4-ethylphenyl)-6-hydroxy-5-[(E)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-14-8-10-15(11-9-14)25-21(27)18(20(26)24-22(25)28)12-17-13(2)23-19-7-5-4-6-16(17)19/h4-12,27H,3H2,1-2H3,(H,24,26,28)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVUKOZPJSNOM-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C(=NC4=CC=CC=C43)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C\3/C(=NC4=CC=CC=C43)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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